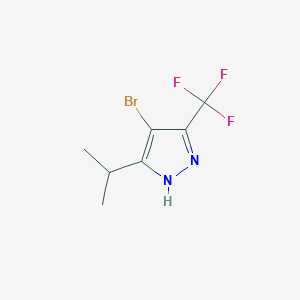

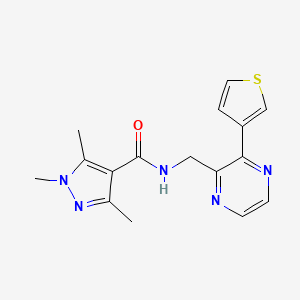

![molecular formula C16H16N2O2 B2379400 1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one CAS No. 2097895-63-9](/img/structure/B2379400.png)

1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one, also known as IQ-1S, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various research fields. IQ-1S has been shown to have promising effects on cellular processes and has been studied extensively in recent years.

Scientific Research Applications

Nanocatalyst-Enabled Synthesis

A study by Maleki (2014) showcases the use of Fe3O4@SiO2–OSO3H as an efficient heterogeneous nanocatalyst in the one-pot three-component synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines, demonstrating the role of nano-catalysis in facilitating complex heterocyclic synthesis processes (Maleki, 2014).

Innovative Ugi Reaction

Zhu and Seidel (2016) introduced a variant of the Ugi reaction that incorporates a redox-neutral α-amidation with concurrent N-alkylation, highlighting a method for functionalizing molecules like pyrrolidine and tetrahydroisoquinoline (THIQ) through a reaction with aromatic aldehydes and isocyanides (Zhu & Seidel, 2016).

Multicomponent Cascade Reactions

Zheng et al. (2012) developed an efficient one-pot synthesis of isoquinolines and heterocycle-fused pyridines through a three-component reaction of aryl ketones, hydroxylamine, and alkynes. This method highlights the capacity for rapid assembly of multisubstituted isoquinolines and related compounds from readily available substrates (Zheng et al., 2012).

Directing Group in Synthesis

Villuendas and Urriolabeitia (2013) discussed the use of primary amines as directing groups in the Ru-catalyzed synthesis of isoquinolines, benzoisoquinolines, and thienopyridines, showcasing a method to synthesize a wide variety of substituted aromatic or heteroaromatic rings (Villuendas & Urriolabeitia, 2013).

properties

IUPAC Name |

1-[1-(isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-11(19)13-7-9-18(10-13)16(20)15-14-5-3-2-4-12(14)6-8-17-15/h2-6,8,13H,7,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKKVUOTVIZGRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C(=O)C2=NC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-Amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2379319.png)

![Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate;hydrochloride](/img/structure/B2379321.png)

![Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2379323.png)

![Methyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2379325.png)

![Ethyl 2-(3-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2379329.png)

![ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2379330.png)

![8-(4-Ethoxyphenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2379331.png)

![2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B2379339.png)